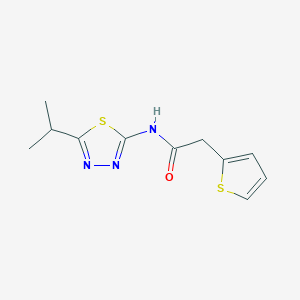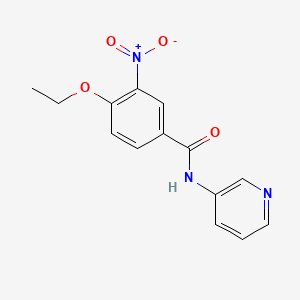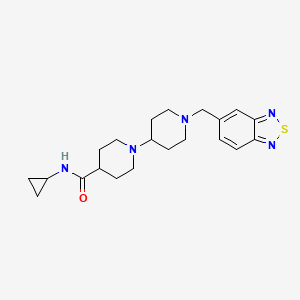![molecular formula C19H19N5O2 B5690231 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of quinolone compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. PPQ has been found to possess unique properties that make it a promising candidate for further research.
科学研究应用
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied extensively for its potential applications in various fields. In medicine, it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In agriculture, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied for its potential use as a herbicide. It has been found to be effective in controlling the growth of weeds, making it a potential alternative to traditional herbicides. In environmental science, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe. It has been found to be highly sensitive to changes in the environment, making it a promising tool for environmental monitoring.
作用机制
The mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is not fully understood. However, it has been proposed that 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone inhibits the activity of certain enzymes, which are responsible for the growth and proliferation of cancer cells. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has also been shown to interact with DNA, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been found to possess unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.
实验室实验的优点和局限性
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone possesses several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale experiments. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is also stable under a wide range of conditions, making it suitable for long-term storage. However, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone also possesses certain limitations. It is relatively expensive compared to other compounds, making it less accessible for researchers with limited funding. In addition, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been found to be toxic to certain cell lines, making it unsuitable for certain types of experiments.
未来方向
There are several future directions for the research of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone. Understanding the mechanism of action will provide insights into the potential applications of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone in various fields. Additionally, future research can focus on the development of new derivatives of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone with improved properties, such as increased potency and reduced toxicity. Finally, further research can focus on the potential applications of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections.
In conclusion, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is a synthetic compound with unique properties that make it a promising candidate for further research. The synthesis method has been optimized to yield high purity and yield, making it suitable for large-scale experiments. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. The mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is not fully understood, but it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone possesses several advantages for lab experiments, but also possesses certain limitations. There are several future directions for the research of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone, including the further optimization of the synthesis method, investigation of the mechanism of action, development of new derivatives, and potential applications in the treatment of various diseases.
合成方法
The synthesis of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone involves the reaction of 4-chloro-2-aminopyrimidine with 1-piperidinyl-4-formyl-2(1H)-quinolinone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The synthesis of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been optimized to yield high purity and yield, making it suitable for further research.
属性
IUPAC Name |
4-[4-(pyrimidin-2-ylamino)piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-17-12-15(14-4-1-2-5-16(14)23-17)18(26)24-10-6-13(7-11-24)22-19-20-8-3-9-21-19/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCCXKAWWUPRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)
![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)


![benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5690262.png)